2-cyclopropyl-3-oxo-N-(2-phenylethyl)butanamide
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Overview
Description
2-Cyclopropyl-3-oxo-N-(2-phenylethyl)butanamide is an organic compound with the molecular formula C15H19NO2 It is characterized by the presence of a cyclopropyl group, a phenylethyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3-oxo-N-(2-phenylethyl)butanamide typically involves the reaction of cyclopropyl ketone with phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key factors such as raw material availability, cost-effectiveness, and environmental considerations are taken into account during the industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-oxo-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Cyclopropyl-3-oxo-N-(2-phenylethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3-oxo-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application being studied.
Comparison with Similar Compounds
2-Cyclopropyl-3-oxo-N-(2-phenylethyl)butanamide can be compared with other similar compounds, such as:
- 2-Cyclopropyl-3-oxo-N-(2-phenylethyl)propanamide
- 2-Cyclopropyl-3-oxo-N-(2-phenylethyl)pentanamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-cyclopropyl-3-oxo-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C15H19NO2/c1-11(17)14(13-7-8-13)15(18)16-10-9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3,(H,16,18) |
InChI Key |
RMIFVDVASMTPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CC1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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